molecular formula C22H29FN4O2 B1682718 (8S)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one CAS No. 191592-36-6

(8S)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one

Cat. No.: B1682718
CAS No.: 191592-36-6
M. Wt: 400.5 g/mol
InChI Key: KBZUFSZQLVRGPR-FQEVSTJZSA-N
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Preparation Methods

The synthesis of SUN-C5174 involves the preparation of 5-aminoalkyl-substituted pyrrolo[3,2-c]azepines and related compounds. The serotonin 2 receptor antagonist activity is largely determined by the nature of the substituent at the 8-position and the aminoalkyl group at the 5-position of the pyrrolo[3,2-c]azepine ring . The compound 18a, which is 5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-1,4,5,6,7,8-hexahydropyrrolo[3,2-c]azepin-4-one, was recognized as having potent serotonin 2 receptor antagonist activity . The industrial production methods for SUN-C5174 are not widely documented, but it involves standard organic synthesis techniques and purification processes.

Chemical Reactions Analysis

SUN-C5174 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SUN-C5174 has several scientific research applications, including:

Comparison with Similar Compounds

SUN-C5174 is unique in its high selectivity and potency as a serotonin 2 receptor antagonist. Similar compounds include:

    Ketanserin: Another serotonin 2 receptor antagonist, but with additional alpha-adrenergic blocking activity.

    Ritanserin: A serotonin 2 receptor antagonist with a broader spectrum of activity against other serotonin receptors.

    Mianserin: A tetracyclic antidepressant with serotonin 2 receptor antagonist activity, but also affects other neurotransmitter systems.

SUN-C5174 stands out due to its high selectivity for the serotonin 2 receptor and its potent inhibitory effects on platelet aggregation .

Properties

CAS No.

191592-36-6

Molecular Formula

C22H29FN4O2

Molecular Weight

400.5 g/mol

IUPAC Name

(8S)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one

InChI

InChI=1S/C22H29FN4O2/c1-24-11-7-19-21(24)20(28)8-12-27(22(19)29)10-2-9-25-13-15-26(16-14-25)18-5-3-17(23)4-6-18/h3-7,11,20,28H,2,8-10,12-16H2,1H3/t20-/m0/s1

InChI Key

KBZUFSZQLVRGPR-FQEVSTJZSA-N

SMILES

CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O

Isomeric SMILES

CN1C=CC2=C1[C@H](CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O

Canonical SMILES

CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SUN-C5174;  SUNC-5174.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8S)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one
Reactant of Route 2
Reactant of Route 2
(8S)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one
Reactant of Route 3
(8S)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one
Reactant of Route 4
Reactant of Route 4
(8S)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one
Reactant of Route 5
Reactant of Route 5
(8S)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one
Reactant of Route 6
Reactant of Route 6
(8S)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one

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